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Introduction

DGY-09-192 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1
(FGFR1) and 2 (FGFR2).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it represents
a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[2][4] This
document provides an in-depth technical overview of DGY-09-192, including its mechanism of
action, quantitative degradation data, and detailed experimental protocols.

DGY-09-192 is a bivalent molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the
von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design allows for the recruitment of the
cellular ubiquitin-proteasome system to selectively target FGFR1 and FGFR2 for degradation.
[2] Notably, DGY-09-192 spares FGFR3 and FGFRA4, offering a more targeted approach
compared to traditional pan-FGFR inhibitors.[2][3]

Quantitative Data

The following tables summarize the in vitro and in-cell potency of DGY-09-192.

Table 1: In Vitro Degradation Potency
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. Treatment
Target Cell Line DC50 (nM) Dmax (%) .
Time (h)
FGFR1 CCLP1 4.35 85 16
FGFR2 KATO Il 70 74 6

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line Target Dependency IC50 (nM) Treatment Time (h)

KATO llI FGFR2 amplification 1 72
FGFR1

CCLP1 ) 17 72
overexpression

ICC13-7 FGFR2-OPTN fusion 40 240 (10 days)
FGFR2-PHGDH

CCLP-FP ) 72
fusion
No FGFR

RBE N >10,000 72
abnormalities
No FGFR

SNU1079 N >10,000 72
abnormalities

IC50: Half-maximal inhibitory concentration.
Table 3: In Vitro Kinase Inhibitory Activity

Target IC50 (nM) Assay Type

FGFR1 23.8 Z'-LYTE Kinase Assay

FGFR3 50.9 Biochemical Assay

FGFR4 353 Biochemical Assay

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

DGY-09-192 functions by hijacking the cell's natural protein disposal machinery. The molecule
forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3
ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for
degradation by the 26S proteasome. This VHL-dependent mechanism has been confirmed
through experiments showing that degradation can be rescued by pretreatment with a VHL
ligand, a proteasome inhibitor (bortezomib), or a NEDD8-activating enzyme inhibitor
(MLN4924).[2]

Signaling Pathway

DGY-09-192-mediated degradation of FGFR1/2 leads to the suppression of downstream
signaling pathways crucial for cancer cell proliferation and survival.[1] Specifically, it reduces
the phosphorylation of FRS2 (Fibroblast growth factor receptor substrate 2) at tyrosine 196
(Y196) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) at threonine 202/tyrosine
204 (T202/Y204).[1]
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Caption: DGY-09-192 induced degradation of FGFR1/2 and downstream signaling.
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Experimental Protocols

The following are generalized protocols for key experiments used to characterize DGY-09-192.

Cell Culture

Cancer cell lines such as KATO Ill, CCLP1, and Kelly cells are maintained in appropriate media
(e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO?2.

Immunoblotting for Protein Degradation

o Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells
with varying concentrations of DGY-09-192 or vehicle control (DMSO) for the desired time
points (e.g., 4, 6, 16, or 24 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

» Protein Quantification: Determine protein concentration using a BCA protein assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel
and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine
serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room

temperature.

e Antibody Incubation: Incubate the membrane with primary antibodies against FGFR1,
FGFR2, p-FRS2, p-ERK, and a loading control (e.g., GAPDH or (3-actin) overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands
using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

o Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density
and allow them to adhere overnight.
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o Compound Treatment: Treat cells with a serial dilution of DGY-09-192 or control compounds

for the indicated duration (e.g., 72 hours).

Assay Procedure:

o

Equilibrate the plate to room temperature for approximately 30 minutes.

[¢]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to
the amount of ATP, which is indicative of the number of viable cells.

Quantitative Mass Spectrometry-based Proteomics

Sample Preparation: Treat Kelly cells with 1 uM DGY-09-192 or vehicle control for 5 hours.
Harvest and lyse the cells.

Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.

Tandem Mass Tag (TMT) Labeling: Label the resulting peptides with TMT reagents for
multiplexed quantitative analysis.

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze
them using a high-resolution mass spectrometer.

Data Analysis: Identify and quantify proteins using specialized proteomics software. The
relative abundance of proteins in the DGY-09-192-treated sample is compared to the control
to determine proteome-wide degradation selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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